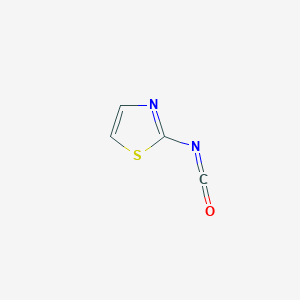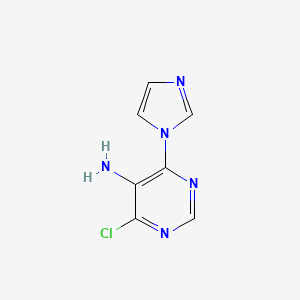
4-クロロ-6-(1H-イミダゾール-1-イル)ピリミジン-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its unique structure, which includes a chlorine atom at the 4-position and an imidazole ring at the 6-position of the pyrimidine ring.
科学的研究の応用
4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding due to its ability to mimic natural substrates.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化学分析
Biochemical Properties
4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with nitric oxide synthase, leading to the production of nitric oxide, a crucial signaling molecule in various physiological processes . Additionally, this compound can bind to specific receptors and modulate their activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.
Metabolic Pathways
4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect the levels of metabolites by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux through different pathways .
Transport and Distribution
Within cells and tissues, 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures influences its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-hydrazinylpyrimidine with imidazole in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
類似化合物との比較
Similar Compounds
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Lacks the amine group at the 5-position, which can affect its reactivity and biological activity.
6-(1H-Imidazol-1-yl)pyrimidin-4-amine:
Uniqueness
4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine is unique due to the presence of both chlorine and amine groups, which provide additional sites for chemical modification and enhance its versatility in various applications. The combination of these functional groups with the imidazole and pyrimidine rings makes it a valuable compound in research and industrial applications .
特性
IUPAC Name |
4-chloro-6-imidazol-1-ylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-6-5(9)7(12-3-11-6)13-2-1-10-4-13/h1-4H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVFKGNGGRICG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C(=NC=N2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
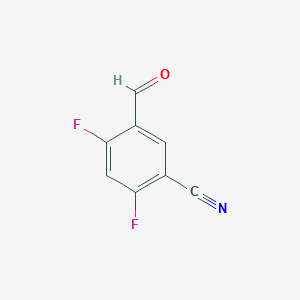
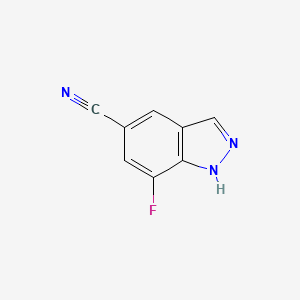
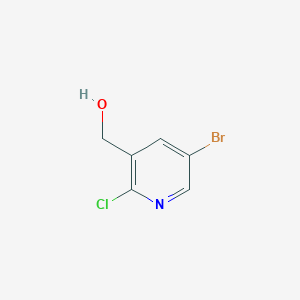
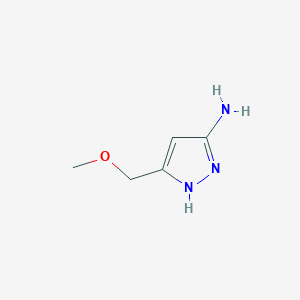
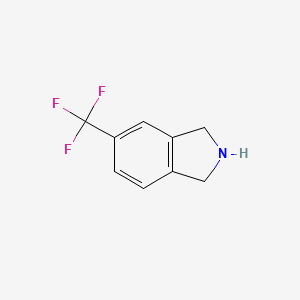
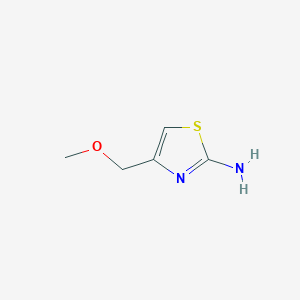

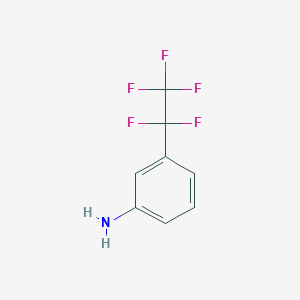
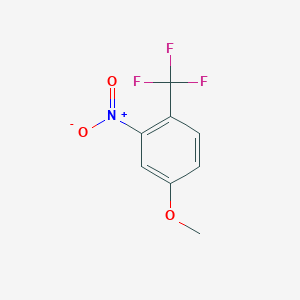
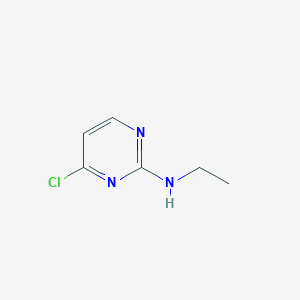
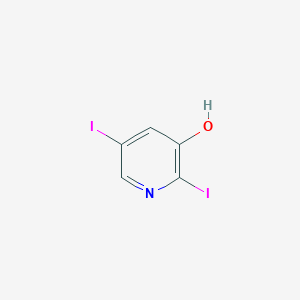
![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)
